molecular formula C44H26O4 B2547965 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde CAS No. 1415238-25-3

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

Cat. No. B2547965
CAS RN: 1415238-25-3
M. Wt: 618.688
InChI Key: ZGLHKEJAGHMUHR-UHFFFAOYSA-N
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Description

“4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde” is a unique organic compound with a distinctive molecular structure . It is a polycyclic aromatic hydrocarbon compound and can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde” generally includes two steps. First, 4-formylbenzene is oxidized to 4-formylbenzoic acid by the action of manganese dioxide. Then, 4-formylbenzoic acid reacts with pyrene to obtain the target product .


Molecular Structure Analysis

The molecular formula of “4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde” is C44H26O4 . Its π-conjugated system enables efficient charge transport, leading to high device performance .


Chemical Reactions Analysis

The introduction of flexible sulfonic acid groups on the channel walls of 2D covalent organic framework PyTTA–DHTA-COF, acquired by the condensation of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde and 2,5-dihydroxyterephthalaldehyde, enhanced intrinsic proton conductivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 618.67484 and a predicted density of 1.316±0.06 g/cm3 . It also has a predicted boiling point of 811.7±65.0 °C .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

This compound plays a pivotal role in constructing covalent organic frameworks (COFs), which are porous materials with intriguing properties:

Proton-Conductive Materials

Researchers have modified PyTTA-DHTA-COF , synthesized from 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde , by immobilizing flexible sulfonic acid groups on its channel walls. This modification enhances proton conduction, making it promising for fuel cells and other electrochemical devices .

HOFs (Hydrogen-Bonded Organic Frameworks)

HOF-PyTTA: , a hydrogen-bonded organic framework derived from 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde , exhibits intrinsic catalytic activity. Its conjugated pyrene structure contributes to stability and potential applications in catalysis .

Mechanism of Action

Target of Action

It is known that the compound has fluorescent properties , which suggests that it may interact with biological targets that can be detected or modulated by fluorescence.

Mode of Action

This could involve energy transfer between the compound and its target, or a change in the compound’s electronic state that results in fluorescence .

Biochemical Pathways

For example, it could be used as a probe in fluorescence microscopy or biochemical assays to study various cellular processes .

Pharmacokinetics

Its solubility in solvents such as chloroform and dichloromethane suggests that it may have good bioavailability

Result of Action

Its fluorescent properties suggest that it could be used to visualize or track certain biological processes or structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde. For instance, it is stable in air but sensitive to light and high temperatures . Therefore, it should be stored under inert gas at 2-8°C . The compound’s action and efficacy could also be influenced by the pH and ionic strength of its environment, as these factors can affect its fluorescent properties.

Future Directions

The compound’s unique electronic and optical properties make it a highly valuable compound with diverse and promising applications across various fields, particularly in advanced materials science and technology .

properties

IUPAC Name

4-[3,6,8-tris(4-formylphenyl)pyren-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26O4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHKEJAGHMUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

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